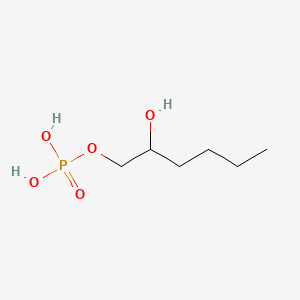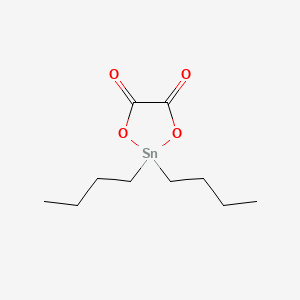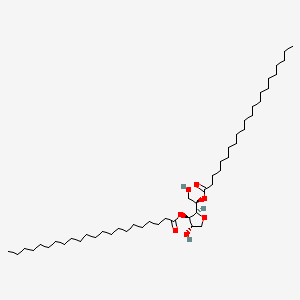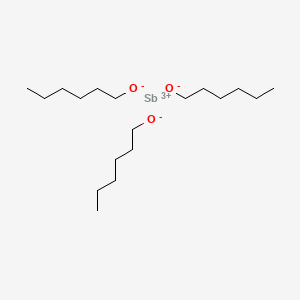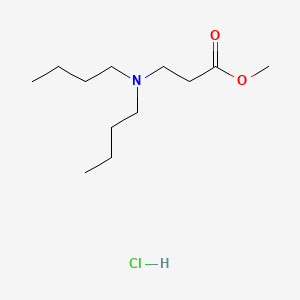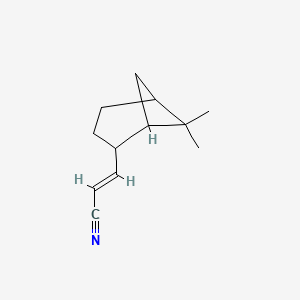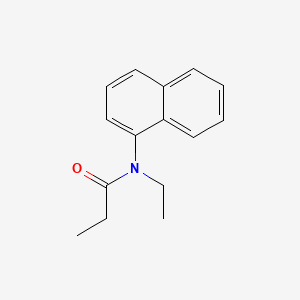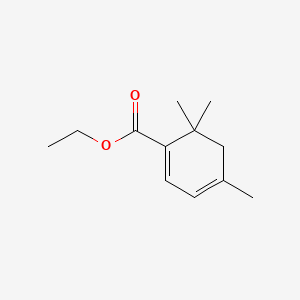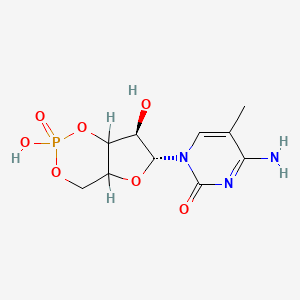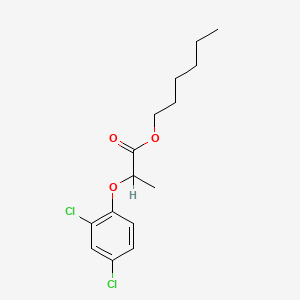
1-(Cyclohexyloxy)acetone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Cyclohexyloxy)acetone is an organic compound with the molecular formula C9H16O2. It is characterized by a cyclohexyl group attached to an acetone moiety via an oxygen atom. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Cyclohexyloxy)acetone can be synthesized through the reaction of cyclohexanol with acetone in the presence of an acid catalyst. The reaction typically involves heating the mixture to facilitate the formation of the ether bond between the cyclohexyl group and the acetone moiety .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction rates. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the yield and selectivity of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Cyclohexyloxy)acetone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexyl acetate and other oxidation products.
Reduction: Reduction reactions can convert this compound to cyclohexanol and acetone.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Cyclohexyl acetate and other oxidized derivatives.
Reduction: Cyclohexanol and acetone.
Substitution: Various substituted acetone derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(Cyclohexyloxy)acetone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug delivery systems and prodrug formulations.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals
Mécanisme D'action
The mechanism of action of 1-(Cyclohexyloxy)acetone involves its interaction with various molecular targets and pathways. For example, in oxidation reactions, the compound undergoes electron transfer processes facilitated by oxidizing agents. In reduction reactions, it accepts electrons from reducing agents, leading to the formation of cyclohexanol and acetone .
Comparaison Avec Des Composés Similaires
Cyclohexanol: Similar in structure but lacks the acetone moiety.
Cyclohexyl acetate: An ester derivative of cyclohexanol.
Cyclohexanone: A ketone with a similar cyclohexyl group but different functional group.
Uniqueness: 1-(Cyclohexyloxy)acetone is unique due to its ether linkage between the cyclohexyl group and the acetone moiety. This structural feature imparts distinct chemical reactivity and applications compared to its analogs .
Propriétés
Numéro CAS |
83171-86-2 |
|---|---|
Formule moléculaire |
C9H16O2 |
Poids moléculaire |
156.22 g/mol |
Nom IUPAC |
1-cyclohexyloxypropan-2-one |
InChI |
InChI=1S/C9H16O2/c1-8(10)7-11-9-5-3-2-4-6-9/h9H,2-7H2,1H3 |
Clé InChI |
KCGWOYRFTUEYHC-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)COC1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,3-Dimethylspiro[bicyclo[2.2.1]heptane-2,2'-oxirane]](/img/structure/B12663991.png)

